molecular formula C8H17NO B1683749 Valnoctamide CAS No. 4171-13-5

Valnoctamide

Numéro de catalogue: B1683749
Numéro CAS: 4171-13-5
Poids moléculaire: 143.23 g/mol
Clé InChI: QRCJOCOSPZMDJY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

Valnoctamide exhibits stereoselective pharmacokinetics in animals and humans . It is a CNS-active chiral constitutional isomer of valpromide, the corresponding amide of valproic acid .


Molecular Structure Analysis

This compound is a racemic compound with four stereoisomers . All of these were shown to be more effective than valproic acid in animal models of epilepsy . One of these, (2S,3S)-valnoctamide, was considered to be a good candidate for an anticonvulsant in August 2003 .


Chemical Reactions Analysis

This compound is known to increase, through inhibition of epoxide hydrolase, the serum levels of carbamazepine-10,11-epoxide, the active metabolite of carbamazepine, sometimes to toxic levels .


Physical And Chemical Properties Analysis

This compound has a molecular formula of C8H17NO and a molecular weight of 143.23 g/mol . It is a fatty amide .

Applications De Recherche Scientifique

Activité anticonvulsivante

Le valnoctamide est reconnu pour ses propriétés anticonvulsivantes. C'est un dérivé de l'acide valproïque et il a été démontré qu'il était efficace dans divers modèles animaux d'épilepsie . La capacité du composé à améliorer l'inhibition phasique suggère un mécanisme potentiel pour le traitement du statut épileptique réfractaire aux benzodiazépines . Cela fait du this compound un candidat prometteur pour la recherche et le développement futurs dans le domaine du traitement de l'épilepsie.

Gestion des troubles de l'humeur

Dans le domaine de la psychiatrie, le this compound a été exploré comme stabilisateur de l'humeur. Il a été utilisé dans des essais cliniques pour le traitement de la manie et des troubles schizoaffectifs, type maniaque . Son potentiel en tant que substitut au valproate, avec un risque tératogène inférieur, pourrait en faire une option plus sûre pour les femmes en âge de procréer souffrant de trouble bipolaire .

Effets neuroprotecteurs

Le this compound a montré un potentiel en matière de neuroprotection, en particulier dans le contexte de l'infection par le cytomégalovirus (CMV) dans le cerveau en développement. Il a été constaté qu'il inhibait l'infection par le CMV et atténuait les dysfonctionnements neurocomportementaux et les anomalies cérébrales . Cela suggère que le this compound pourrait être bénéfique pour prévenir les dommages neurologiques induits par le CMV.

Impact sur la fonction hépatique

La recherche indique que le this compound peut avoir un impact sur la fonction hépatique. Il inhibe l'activation de l'acide arachidonique par l'acyl-CoA synthétase-4 recombinante, ce qui pourrait suggérer un rôle dans la gestion des affections associées au métabolisme de l'acide arachidonique . Cependant, l'étendue complète de ses effets sur la fonction hépatique et les applications thérapeutiques potentielles nécessitent des recherches plus approfondies.

Recherche sur les maladies métaboliques

Le rôle du this compound dans les maladies métaboliques est un domaine d'intérêt en raison de son impact sur l'activation de l'acide arachidonique. Bien que les recherches directes sur le this compound dans les maladies métaboliques ne soient pas largement documentées, son composé parent, l'acide valproïque, a des effets connus sur l'énergie, les acides gras et le métabolisme du cholestérol . Cette connexion justifie une exploration plus approfondie du this compound dans le contexte des maladies métaboliques.

Essais cliniques et applications futures

Le this compound a participé à divers essais cliniques, en se concentrant particulièrement sur son utilisation dans le traitement de la manie et son potentiel en tant qu'alternative non tératogène à l'acide valproïque . Les résultats de ces essais pourraient ouvrir la voie à de nouvelles applications thérapeutiques et à une meilleure compréhension de l'efficacité et du profil de sécurité du médicament.

Safety and Hazards

There is limited data available on the safety and hazards of Valnoctamide . As in any fire, it is recommended to wear self-contained breathing apparatus pressure-demand (NIOSH approved or equivalent), and full protective gear to prevent contact with skin and eyes .

Orientations Futures

Valnoctamide has been used in trials studying the treatment of Mania and Schizoaffective Disorder, Manic Type . It has also been studied for use in epilepsy and neuropathic pain .

Mécanisme D'action

Target of Action

Valnoctamide primarily targets the GABAA receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system. By acting on these receptors, this compound can modulate the transmission of signals in the brain.

Mode of Action

This compound acts directly on the GABAA receptors . It enhances the inhibitory effect of GABA (gamma-aminobutyric acid), the primary inhibitory neurotransmitter in the brain. This action results in an increase in the influx of chloride ions into the neuron, leading to hyperpolarization of the cell membrane and a decrease in neuronal excitability .

Biochemical Pathways

This compound is known to inhibit the acylation of arachidonic acid . Arachidonic acid is a key component of cell membranes and is involved in signaling pathways for inflammation and cell growth. By inhibiting the acylation of arachidonic acid, this compound can potentially influence these pathways and their downstream effects .

Pharmacokinetics

This compound exhibits a mean residence time of 13.2 hours and a terminal half-life of 9.3 hours . This characteristic may contribute to its bioavailability and impact its pharmacokinetic properties .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the modulation of GABAA receptor activity, leading to decreased neuronal excitability . This can result in anticonvulsant effects, making this compound potentially useful in the treatment of conditions like epilepsy .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it has been found that this compound can increase the serum levels of carbamazepine-10,11-epoxide, the active metabolite of carbamazepine, sometimes to toxic levels This suggests that the presence of other medications can affect the action of this compound

Propriétés

IUPAC Name

2-ethyl-3-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-4-6(3)7(5-2)8(9)10/h6-7H,4-5H2,1-3H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCJOCOSPZMDJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(CC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863333
Record name 2-Ethyl-3-methylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4171-13-5
Record name Valnoctamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4171-13-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Valnoctamide [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004171135
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Valnoctamide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13099
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name VALNOCTAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34092
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name VALNOCTAMIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32363
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Ethyl-3-methylpentanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40863333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Valnoctamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.849
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VALNOCTAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O25NRX9YG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Valnoctamide
Reactant of Route 2
Reactant of Route 2
Valnoctamide
Reactant of Route 3
Valnoctamide
Reactant of Route 4
Valnoctamide
Reactant of Route 5
Valnoctamide
Reactant of Route 6
Valnoctamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.